molecular formula C13H22N2O3 B13950899 2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid

2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B13950899
M. Wt: 254.33 g/mol
InChI Key: XVJGEUQOIDNYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminopropanoyl)-2-azaspiro[45]decane-8-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by functionalization to introduce the aminopropanoyl and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process is designed to minimize waste and maximize efficiency, often employing green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the spirocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid: This compound shares a similar spirocyclic structure but differs in functional groups.

    1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with different substituents.

Uniqueness

2-(2-Aminopropanoyl)-2-azaspiro[45]decane-8-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

2-(2-aminopropanoyl)-2-azaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C13H22N2O3/c1-9(14)11(16)15-7-6-13(8-15)4-2-10(3-5-13)12(17)18/h9-10H,2-8,14H2,1H3,(H,17,18)

InChI Key

XVJGEUQOIDNYHM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(C1)CCC(CC2)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.